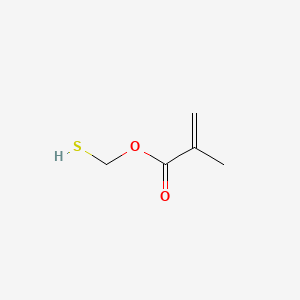

Mercaptomethyl methacrylate

説明

Mercaptomethyl methacrylate (chemical formula: C₅H₈O₂S) is a methacrylate derivative featuring a thiol (-SH) functional group attached to the methacrylate backbone. This compound combines the polymerizable vinyl group of methacrylates with the nucleophilic reactivity of the mercapto group, enabling applications in pharmaceuticals, polymer chemistry, and organic synthesis. Its synthesis typically involves coupling reactions, such as the nucleophilic substitution of 2-(mercaptomethyl)benzimidazole with halogenated acetamides under basic conditions .

特性

CAS番号 |

94201-46-4 |

|---|---|

分子式 |

C5H8O2S |

分子量 |

132.18 g/mol |

IUPAC名 |

sulfanylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O2S/c1-4(2)5(6)7-3-8/h8H,1,3H2,2H3 |

InChIキー |

AZADLAPXFZPRFJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCS |

正規SMILES |

CC(=C)C(=O)OCS |

他のCAS番号 |

94201-46-4 |

製品の起源 |

United States |

化学反応の分析

Radical Polymerization

MMA undergoes free radical polymerization (FRP) to form poly(methyl methacrylate) (PMMA). This process involves three key stages:

-

Initiation : Radicals generated from initiators (e.g., peroxides) attack the MMA double bond, forming primary radicals.

-

Propagation : Radicals propagate via head-to-tail (H–T) additions, favoring tertiary radical stability (Figure 1) .

-

Termination : Radical recombination or disproportionation halts chain growth .

Key Factors Influencing Polymerization

Chain Transfer Reactions

Mercaptomethyl methacrylate (MMA-SH) acts as a CTA in emulsion polymerization. Its thiol (-SH) group donates hydrogen atoms to growing polymer chains, transferring radical activity and controlling molecular weight .

Example : In styrene-methyl methacrylate copolymerization, MMA-SH reduces molecular weight (Mn) by 30–50% compared to CTAs like n-dodecyl mercaptan .

Thiol-Ene Click Chemistry

The thiol group in MMA-SH participates in thiol-ene reactions, enabling crosslinking in photopolymerization. For example:

-

UV-induced thiol-ene coupling : MMA-SH reacts with acrylates under UV light, forming covalent bonds for network polymers .

Thermal Degradation

PMMA and MMA-based copolymers decompose at elevated temperatures:

-

Initial degradation (240–290°C): Releases MMA monomers, acrolein, and CO₂ .

-

Advanced degradation (>300°C): Thiol-containing polymers (e.g., MMA-SH copolymers) undergo transesterification, emitting carbonyl sulfide (COS) and forming lactone residues .

Degradation Products of MMA-SH Copolymers

| Product | Detection Method | Source |

|---|---|---|

| COS | FTIR/NMR | Thiol-ester transesterification |

| Acrolein | GC-MS | Methacrylate backbone cleavage |

Oxidation and Stability

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of mercaptomethyl methacrylate are best understood through comparison with analogous methacrylate derivatives. Below is a detailed analysis:

Functional Group and Reactivity

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Mercaptomethyl methacrylate | Methacrylate, Thiol (-SH) | Thiol participates in nucleophilic substitutions, disulfide formation, and Michael additions. Polymerizes via radical mechanisms. |

| Methyl methacrylate | Methacrylate | Polymerizes readily via radical initiation; lacks thiol-mediated reactivity. |

| Glycidyl methacrylate | Methacrylate, Epoxide | Epoxide ring undergoes ring-opening reactions (e.g., with amines, acids). |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate, Tertiary amine | Amine group enables pH-responsive behavior and ionic interactions. |

Key Insight : The thiol group in mercaptomethyl methacrylate distinguishes it from other methacrylates, enabling unique conjugation and crosslinking pathways (e.g., disulfide bonds in drug design) .

Stability and Hydrolysis

- Mercaptomethyl methacrylate : Thiol group prone to oxidation (forms disulfides) but stabilizes drug-target interactions .

- Allyl mercaptomethyl penicillin : Hydrolyzes faster than phenyl analogs (Table 3 in ) due to steric and electronic effects.

- Methyl methacrylate : Resistant to hydrolysis; degradation requires strong acids/bases .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。